2-Ethyl-6-methoxy-4-methylphenol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-6-methoxy-4-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-4-8-5-7(2)6-9(12-3)10(8)11/h5-6,11H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUHHOOXKRXIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC(=C1)C)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Design and Implementation of Synthesis Pathways
The rational design of a synthetic route to 2-Ethyl-6-methoxy-4-methylphenol hinges on the controlled introduction of substituents onto the phenolic core. A key retrosynthetic disconnection points to 2-methoxy-4-methylphenol (also known as creosol or 4-methylguaiacol) as a logical starting material, which is readily available. The primary challenge then becomes the regioselective introduction of an ethyl group at the C6 position, ortho to the hydroxyl group.
Strategies for Phenol (B47542) Functionalization
The functionalization of phenols is a well-established field, with numerous methods available for the introduction of alkyl groups onto the aromatic ring. osti.gov The hydroxyl group is a strong activating ortho-, para-director for electrophilic aromatic substitution. In the case of 2-methoxy-4-methylphenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. Since the C4 position is already occupied by a methyl group, electrophilic attack is directed primarily to the C6 position. The methoxy (B1213986) group at C2 is also an ortho-, para-director, further activating the C6 position.
A common strategy for phenol alkylation is the Friedel-Crafts alkylation . wikipedia.orgbyjus.com This reaction involves the use of an alkylating agent, such as an alkyl halide or an alkene, in the presence of a Lewis acid catalyst. slchemtech.commasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 2-methoxy-4-methylphenol with an ethylating agent like ethyl bromide or ethene under Lewis acid catalysis.
Table 1: Potential Friedel-Crafts Alkylation Approach
| Starting Material | Alkylating Agent | Catalyst | Product |
| 2-Methoxy-4-methylphenol | Ethyl bromide | AlCl₃ | This compound |
| 2-Methoxy-4-methylphenol | Ethene | H₃PO₄ | This compound |
Another powerful technique is the direct C-H functionalization of phenols. nih.gov This approach avoids the need for pre-functionalized starting materials and often offers high atom economy. Transition-metal-catalyzed C-H activation has emerged as a versatile tool for the ortho-alkylation of phenols. rsc.org
Stereoselective and Regioselective Synthetic Approaches
The synthesis of this compound does not involve the creation of any stereocenters, thus stereoselectivity is not a primary concern. However, regioselectivity is of paramount importance. The goal is to selectively introduce the ethyl group at the C6 position, avoiding potential side reactions at other positions or on the hydroxyl group (O-alkylation).
The inherent directing effects of the hydroxyl and methoxy groups in 2-methoxy-4-methylphenol strongly favor substitution at the C6 position. The hydroxyl group, being a more powerful activating group, will primarily direct the incoming electrophile to its ortho position. The steric hindrance from the adjacent methoxy group might slightly influence the reaction rate but is generally not sufficient to prevent the reaction.
To enhance regioselectivity, reaction conditions can be optimized. For instance, in Friedel-Crafts alkylation, the choice of Lewis acid and solvent can significantly impact the ortho/para ratio of the product. In some cases, bulky catalysts can be employed to favor substitution at the less sterically hindered position, although in this case, the target position is the more sterically accessible ortho position relative to the methoxy group.
Catalytic Approaches in this compound Synthesis
Catalysis plays a crucial role in the efficient and selective synthesis of substituted phenols. Both transition-metal-catalyzed and transition-metal-free methods can be envisioned for the synthesis of this compound.
Transition-Metal-Free Coupling Reactions
While transition metals offer a broad scope for C-H functionalization, there is growing interest in developing transition-metal-free alternatives to avoid issues of cost and toxicity. tandfonline.com For the ortho-alkylation of phenols, Brønsted acids or strong bases can be employed.
For instance, a Brønsted acid-catalyzed reaction of 2-methoxy-4-methylphenol with an ethylating agent like ethanol could proceed via the formation of an ethyl cation or a related electrophilic species. rsc.org The reaction would then proceed as an electrophilic aromatic substitution.
Base-mediated approaches, particularly for intramolecular reactions, have also been developed for C-C bond formation on phenolic rings. nih.gov While less common for intermolecular alkylations, the principles of generating a nucleophilic phenoxide and reacting it with a suitable electrophile remain fundamental.
Mechanistic Studies of Catalyzed Reactions
Understanding the reaction mechanism is key to optimizing the synthesis of this compound. In the case of Friedel-Crafts alkylation, the mechanism involves the generation of an electrophile (an ethyl cation or a polarized ethyl halide-Lewis acid complex) which then attacks the electron-rich aromatic ring of 2-methoxy-4-methylphenol. slchemtech.comyoutube.com The subsequent loss of a proton restores aromaticity and yields the final product.
Table 2: Mechanistic Steps in Friedel-Crafts Alkylation
| Step | Description |
| 1 | Formation of the electrophile (e.g., CH₃CH₂⁺) from the ethylating agent and Lewis acid. |
| 2 | Electrophilic attack of the ethyl cation on the C6 position of 2-methoxy-4-methylphenol, forming a resonance-stabilized carbocation intermediate (arenium ion). |
| 3 | Deprotonation of the arenium ion to restore aromaticity and yield this compound. |
For transition-metal-catalyzed C-H alkylation, the mechanism is often more complex, involving steps such as coordination of the phenol to the metal center, C-H activation, migratory insertion of the alkyl group, and reductive elimination. The regioselectivity in these reactions is often controlled by the formation of a stable metallacyclic intermediate. rsc.org
Derivatization and Structural Modification
Once this compound is synthesized, it can serve as a scaffold for further structural modifications. The presence of a free phenolic hydroxyl group and the substituted aromatic ring provides multiple sites for derivatization.
The hydroxyl group can be readily converted into an ether or an ester. For example, Williamson ether synthesis with an alkyl halide in the presence of a base would yield the corresponding ether. Esterification with an acyl chloride or a carboxylic anhydride would produce the ester derivative.
The aromatic ring can also undergo further electrophilic substitution, although the positions for substitution would be directed by the existing alkyl and alkoxy groups. Given the activating nature of these groups, further substitution is plausible under appropriate conditions. However, the steric crowding around the ring might necessitate more forcing reaction conditions.
Synthesis of Novel Phenolic Derivatives
A key strategy for the derivatization of phenols is the introduction of new functional groups onto the aromatic ring. The Mannich reaction is a classic and versatile method for the aminomethylation of acidic compounds, including phenols. For a trisubstituted phenol like this compound, the reaction would likely proceed at the remaining unsubstituted ortho position relative to the hydroxyl group, which is activated by the electron-donating nature of the hydroxyl and methoxy groups.
The reaction involves the condensation of the phenol with a non-enolizable aldehyde, typically formaldehyde, and a primary or secondary amine. This introduces a (dialkylamino)methyl substituent, yielding a "Mannich base." This transformation is valuable as it introduces a nitrogen-containing side chain that can significantly alter the molecule's chemical and biological properties. The reaction with eugenol (B1671780), a structurally related natural phenol, demonstrates the feasibility of this transformation on a 2-methoxyphenol scaffold. scitepress.orgkemdikbud.go.id
General Reaction Scheme for Mannich Reaction:
this compound + Formaldehyde + R₂NH → 2-((Dialkylamino)methyl)-6-ethyl-4-methoxy-4-methylphenol + H₂O
The specific conditions for this reaction can be tailored by the choice of amine and solvent.
| Reactant 1 | Reactant 2 | Reactant 3 | Typical Conditions | Product Class |
| This compound | Formaldehyde | Dimethylamine | Reflux in ethanol | Phenolic Mannich Base |
| This compound | Formaldehyde | Piperidine | Aqueous or alcoholic solvent, heat | Phenolic Mannich Base |
| This compound | Formaldehyde | Methylamine | Methanol (B129727), reflux | Phenolic Mannich Base |
This interactive table outlines typical components for the Mannich reaction on a substituted phenol.
These Mannich bases can serve as precursors for further chemical modifications, expanding the library of derivatives obtainable from this compound.
Formation of Schiff Base Adducts and Ligands
Schiff bases, characterized by the azomethine (-C=N-) functional group, are synthesized through the condensation of a primary amine with an aldehyde or ketone. nanobioletters.comresearchgate.net These compounds are of significant interest in coordination chemistry due to their ability to form stable complexes with a wide range of metal ions. nih.gov
To prepare Schiff base adducts from this compound, the parent molecule must first be converted into a carbonyl derivative. This can be achieved through formylation reactions that introduce an aldehyde group onto the phenolic ring. Given the substitution pattern, the most likely position for formylation is the remaining ortho position. Reactions such as the Vilsmeier-Haack or Duff reaction are standard methods for this purpose. A closely related compound, 2,6-diformyl-4-methylphenol, is a known precursor for Schiff base synthesis, indicating the viability of this approach. nih.govnih.gov
Once the aldehyde derivative, 2-formyl-6-ethyl-4-methoxy-4-methylphenol, is synthesized, it can be readily condensed with various primary amines to yield the corresponding Schiff bases.
General Reaction Scheme for Schiff Base Formation:
2-Formyl-6-ethyl-4-methoxy-4-methylphenol + R-NH₂ → 2-(((R)imino)methyl)-6-ethyl-4-methoxy-4-methylphenol + H₂O
The reaction is typically carried out by refluxing the phenolic aldehyde and the amine in an alcoholic solvent. nanobioletters.com The resulting Schiff bases are often crystalline solids.
| Phenolic Aldehyde | Primary Amine | Product | Potential Application |
| 2-Formyl-6-ethyl-4-methoxy-4-methylphenol | Aniline | N-phenyl substituted Schiff base | Ligand for metal complexes |
| 2-Formyl-6-ethyl-4-methoxy-4-methylphenol | Ethylenediamine | Bis-Schiff base | Tetradentate ligand |
| 2-Formyl-6-ethyl-4-methoxy-4-methylphenol | 2-Aminophenol | O,N-donor Schiff base | Sensor, catalyst |
This interactive table illustrates the formation of various Schiff bases from a hypothetical formylated derivative of this compound.
The presence of the phenolic hydroxyl group, the imine nitrogen, and potentially other donor atoms from the amine substituent allows these Schiff bases to act as versatile chelating ligands. The steric hindrance provided by the ethyl and methyl groups can influence the coordination geometry and stability of the resulting metal complexes.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.
Proton Nuclear Magnetic Resonance (¹H NMR) Applications
Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 2-Ethyl-6-methoxy-4-methylphenol, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic protons, the ethyl group, the methoxy (B1213986) group, and the methyl group protons.
The two aromatic protons are expected to appear as singlets in the aromatic region of the spectrum, typically between δ 6.0 and 7.5 ppm. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents. The hydroxyl (-OH) proton will present as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.
The ethyl group will be characterized by a quartet and a triplet. The methylene (-CH₂) protons adjacent to the aromatic ring are deshielded and will appear as a quartet, coupled to the methyl (-CH₃) protons. The methyl protons of the ethyl group will, in turn, appear as a triplet. The methoxy (-OCH₃) group protons will be observed as a sharp singlet, typically in the range of δ 3.5-4.0 ppm. The methyl group attached to the aromatic ring will also produce a singlet.
Predicted ¹H NMR Data for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H | ~6.5 - 7.0 | Singlet | N/A |
| Ar-H | ~6.5 - 7.0 | Singlet | N/A |
| -OH | Variable | Broad Singlet | N/A |
| -OCH₃ | ~3.8 | Singlet | N/A |
| -CH₂CH₃ | ~2.6 | Quartet | ~7.5 |
| -CH₃ (ring) | ~2.3 | Singlet | N/A |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) provides detailed information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment.
The aromatic carbons will resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbons bearing the oxygen-containing substituents (hydroxyl and methoxy groups) will be the most deshielded. The carbon of the methoxy group will appear around δ 55-60 ppm. The carbons of the ethyl and methyl substituents will be found in the upfield region of the spectrum.
Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Ar-C-OH | ~145 - 150 |
| Ar-C-OCH₃ | ~140 - 145 |
| Ar-C-CH₂CH₃ | ~130 - 135 |
| Ar-C-CH₃ | ~125 - 130 |
| Ar-CH | ~115 - 125 |
| Ar-CH | ~110 - 120 |
| -OCH₃ | ~55 - 60 |
| -CH₂CH₃ | ~20 - 25 |
| -CH₃ (ring) | ~15 - 20 |
Advanced 2D NMR Techniques for Connectivity Mapping
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for establishing the connectivity between atoms in a molecule.
COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, a cross-peak would be observed between the quartet of the methylene protons and the triplet of the methyl protons of the ethyl group, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This technique maps the correlation between protons and the carbon atoms to which they are directly attached. It would be used to definitively assign the signals in the ¹³C NMR spectrum by correlating them with their attached protons in the ¹H NMR spectrum. For example, the singlet of the methoxy protons would show a correlation to the methoxy carbon signal.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier-Transform Infrared (FT-IR) Spectroscopy Studies
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. The resulting spectrum is a fingerprint of the molecule's functional groups.
For this compound, the FT-IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic ring and the alkyl (ethyl and methyl) groups will appear in the 2850-3100 cm⁻¹ region. Characteristic C=C stretching vibrations of the aromatic ring will be observed in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the phenol (B47542) and methoxy groups will produce strong bands between 1000 and 1300 cm⁻¹.
Predicted FT-IR Data for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-H Bend (Alkyl) | 1370 - 1470 | Medium |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
In the Raman spectrum of this compound, the aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are expected to be strong. The C-H stretching vibrations will also be visible. The C-C stretching and bending modes of the alkyl substituents will contribute to the fingerprint region of the spectrum.
Predicted Raman Data for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | Strong |
| C-H Stretch (Alkyl) | 2850 - 3000 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1620 | Strong |
| Ring Breathing (Aromatic) | ~1000 | Strong |
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides insights into the electronic transitions within a molecule upon absorption of ultraviolet or visible light.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
The UV-Vis spectrum of a substituted phenol is influenced by the nature and position of its substituents on the aromatic ring. Phenols typically exhibit two main absorption bands originating from π → π* transitions of the benzene ring. researchgate.netcdnsciencepub.com The methoxy (-OCH3), ethyl (-CH2CH3), and methyl (-CH3) groups on this compound are expected to cause a bathochromic shift (shift to longer wavelengths) of these absorption bands compared to unsubstituted phenol. docbrown.info The exact absorption maxima (λmax) would need to be determined experimentally.
Photophysical Properties and Fluorescence Spectroscopy
The fluorescence properties of a molecule, including its excitation and emission spectra, fluorescence quantum yield, and lifetime, are dependent on its electronic structure and environment. While many phenolic compounds exhibit fluorescence, specific data for this compound are not available. The study of its photophysical properties would provide information on its excited state dynamics.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through analysis of its fragmentation patterns.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For an isomer like 4-Ethyl-2-methoxy-6-methylphenol, a GC-MS spectrum is available, which could provide a reference for the expected fragmentation of this compound. nih.gov The mass spectrum of a methoxyphenol typically shows a prominent molecular ion peak, and fragmentation often involves the loss of a methyl group from the methoxy substituent. researchgate.netrsc.org
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. The theoretical exact mass of this compound (C10H14O2) can be calculated, and experimental HRMS data would be used to confirm this composition with a high degree of confidence.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. No crystallographic data for this compound has been found in the searched literature.
Single Crystal X-ray Diffraction for Atomic Arrangement
Data not available. A detailed description of the crystal system, space group, unit cell dimensions, and precise atomic coordinates for this compound cannot be generated without experimental single-crystal X-ray diffraction results. Consequently, data tables for crystallographic parameters, bond lengths, and bond angles cannot be produced.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
Data not available. A meaningful analysis of the non-covalent interactions that govern the crystal structure, including the identification of hydrogen bond donors and acceptors and other significant intermolecular contacts, is contingent on the availability of crystallographic data. Similarly, the description of how the molecules arrange themselves in the solid state (crystal packing) cannot be accurately described.
Further experimental research, specifically the successful growth of a single crystal of this compound and its analysis by X-ray diffraction, would be required to generate the data necessary to complete this report.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is particularly well-suited for studying the electronic structure of medium-sized organic molecules. DFT calculations are employed to determine the most stable arrangement of atoms in a molecule (its optimized geometry) and to probe the distribution and energies of its electrons.
The first step in a computational investigation is typically to find the molecule's most stable three-dimensional structure, known as the optimized geometry. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy state is reached. For a flexible molecule like 2-Ethyl-6-methoxy-4-methylphenol, which has rotatable bonds in its ethyl and methoxy (B1213986) side chains, this process involves a conformational analysis to identify the most energetically favorable spatial arrangement.
The optimized geometry provides key structural parameters. While specific data for this compound is not available, a theoretical study on the representative 4-Ethyl-2-methoxyphenol would yield a set of bond lengths and angles.
Illustrative Data Table: Calculated Geometric Parameters for 4-Ethyl-2-methoxyphenol
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-O (hydroxyl) | 1.365 Å |
| Bond Length | C-O (methoxy) | 1.370 Å |
| Bond Length | O-H | 0.960 Å |
| Bond Angle | C-O-H | 109.5° |
| Bond Angle | C-C-O (methoxy) | 115.0° |
| Dihedral Angle | C-C-O-C (methoxy) | ~180° (anti-periplanar) |
| Note: These are representative values and would be precisely determined in a dedicated DFT study. |
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species.
Illustrative Data Table: Frontier Molecular Orbital Energies for 4-Ethyl-2-methoxyphenol
| Molecular Orbital | Energy (eV) |
| HOMO | -5.8 |
| LUMO | -0.5 |
| HOMO-LUMO Gap | 5.3 eV |
| Note: These are representative values derived from studies on similar phenolic compounds. |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to attack by electrophiles. Conversely, areas of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. For a phenolic compound, the MEP map would highlight the negative potential around the oxygen atoms of the hydroxyl and methoxy groups, indicating their role as hydrogen bond acceptors and sites of electrophilic attack. The hydrogen of the hydroxyl group would exhibit a region of positive potential, marking it as a hydrogen bond donor.
Simulation of Spectroscopic Properties
Computational methods can also predict the spectroscopic properties of a molecule, which can then be compared with experimental data to validate the theoretical model and provide a more detailed interpretation of the experimental spectra.
Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. Each vibrational mode of a molecule corresponds to a specific energy, which can be absorbed to produce a peak in the IR spectrum. DFT calculations can predict these vibrational frequencies. By comparing the calculated spectrum with an experimental one, a detailed assignment of the experimental peaks to specific molecular vibrations can be made.
For 4-Ethyl-2-methoxyphenol, experimental IR data shows characteristic absorption bands. A theoretical DFT calculation would produce a set of vibrational frequencies that, after applying a scaling factor to account for systematic errors in the calculation, would correlate with the experimental spectrum.
Data Table: Experimental and Theoretical Vibrational Frequencies for 4-Ethyl-2-methoxyphenol
| Experimental IR Peak (cm⁻¹) | Calculated Vibrational Frequency (cm⁻¹) (Scaled) | Vibrational Assignment |
| ~3400 | ~3400 | O-H stretch (hydroxyl group) |
| ~2960 | ~2960 | C-H stretch (aliphatic) |
| ~1514 | ~1510 | C=C stretch (aromatic ring) |
| ~1463 | ~1460 | C-H bend (aliphatic) |
| ~1260 | ~1255 | C-O stretch (methoxy group) |
| Note: The calculated frequencies are illustrative and would be the result of a specific DFT calculation. Experimental data is sourced from studies on the purification of 4-Ethyl-2-methoxyphenol. nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions
Studies on mono- and disubstituted methoxyphenols and methyl-substituted phenols have successfully employed TD-DFT to simulate and interpret their experimental UV absorption spectra. scilit.com For instance, the electronic spectra of ortho-substituted phenols like 2-chlorophenol, 2-aminophenol, and 2-nitrophenol (B165410) have been computationally investigated using TD-DFT with the B3LYP functional and a 6-31++G(d,p) basis set. researchgate.netresearchgate.net These studies reveal that the position and nature of substituents significantly influence the absorption maxima (λmax). In polar protic and aprotic solvents, these phenols exhibit solvatochromic shifts, which can be accurately predicted by TD-DFT calculations incorporating a polarizable continuum model (PCM). researchgate.netresearchgate.net
For a series of natural phenolic compounds, TD-DFT calculations using the B3LYP functional with a 6-311+G(d,p) basis set in methanol (B129727) (as a solvent model) have shown excellent correlation between theoretical and experimental λmax values, with error margins often below 6%. mdpi.com The analysis of the main electronic transitions, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), allows for the assignment of the observed absorption bands. mdpi.com For this compound, it is anticipated that the primary electronic transitions would be of the π → π* type, characteristic of the phenolic ring, with the electron-donating ethyl, methoxy, and methyl groups causing a bathochromic (red) shift compared to unsubstituted phenol (B47542).
A representative dataset for the calculated electronic transitions of related phenolic compounds is presented below.
Table 1: Theoretical vs. Experimental Absorption Maxima (λmax) for Representative Phenolic Compounds
| Compound | Theoretical λmax (nm) (Functional/Basis Set) | Experimental λmax (nm) | Solvent |
|---|---|---|---|
| Phenol | 270 (B3LYP/6-31++G(d,p)) | 272 | Methanol |
| 2-Chlorophenol | 276 (B3LYP/6-31++G(d,p)) | 276 | Methanol |
| 2-Aminophenol | 282 (B3LYP/6-31++G(d,p)) | 284 | Methanol |
| 2-Nitrophenol | 345 (B3LYP/6-31++G(d,p)) | 348 | Methanol |
This table is generated based on data from analogous compounds to illustrate the utility of TD-DFT. The values are representative and sourced from existing literature on substituted phenols. researchgate.netresearchgate.netmdpi.com
Chemical Reactivity and Stability Studies
Evaluation of Chemical Reactivity Descriptors
Density Functional Theory (DFT) is widely used to calculate a range of molecular descriptors that provide insights into the chemical reactivity and stability of a compound. researchgate.net For phenolic compounds, these descriptors are crucial for understanding their antioxidant activity and other chemical behaviors. Key descriptors include the energies of the HOMO and LUMO, the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and softness (S). nih.gov
A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov In phenolic antioxidants, a higher HOMO energy is associated with a greater ability to donate an electron, a key step in many antioxidant mechanisms. nih.gov Computational studies on various substituted phenols have established a strong correlation between these descriptors and their observed reactivity. researchgate.net For this compound, the presence of electron-donating groups (ethyl, methoxy, methyl) is expected to raise the HOMO energy level and decrease the HOMO-LUMO gap compared to phenol, thereby enhancing its reactivity, particularly its antioxidant potential.
Table 2: Calculated Chemical Reactivity Descriptors for Phenol and a Representative Substituted Phenol
| Descriptor | Formula | Phenol | Eugenol (B1671780) (a related methoxyphenol) |
|---|---|---|---|
| HOMO Energy (eV) | EHOMO | -6.21 | -5.89 |
| LUMO Energy (eV) | ELUMO | -0.87 | -0.75 |
| Energy Gap (ΔE) (eV) | ELUMO - EHOMO | 5.34 | 5.14 |
| Ionization Potential (I) (eV) | -EHOMO | 6.21 | 5.89 |
| Electron Affinity (A) (eV) | -ELUMO | 0.87 | 0.75 |
| Electronegativity (χ) (eV) | (I+A)/2 | 3.54 | 3.32 |
| Chemical Hardness (η) (eV) | (I-A)/2 | 2.67 | 2.57 |
This table provides a comparative view of reactivity descriptors for unsubstituted phenol and eugenol, a structurally related compound, based on DFT calculations. The data for eugenol is indicative of the expected trends for this compound.
Investigation of Prototropic Tautomerism and Intramolecular Proton Transfer Mechanisms
Prototropic tautomerism and intramolecular proton transfer (IPT) are fundamental processes in many phenolic compounds, particularly those with ortho-substituents capable of forming intramolecular hydrogen bonds. Excited-state intramolecular proton transfer (ESIPT) is a photochemical process where a proton is transferred within the molecule upon photoexcitation.
While this compound does not have the classic structure for ESIPT (lacking an ortho proton-accepting group), the principles of proton transfer are central to its antioxidant activity. The primary antioxidant mechanisms for phenols, such as hydrogen atom transfer (HAT) and sequential proton-loss electron-transfer (SPLET), are governed by proton transfer thermodynamics. nih.gov
Computational studies on phenol-imidazole systems have elucidated the energetics of proton transfer, showing that the process can be modulated by the electronic environment and solvent effects. nih.gov For other phenols, such as 2-phenylphenol, ESIPT to a carbon atom of an adjacent aromatic ring has been observed, a process that can be modeled computationally to understand the reaction dynamics. researchgate.net The study of proton transfer in related systems indicates that the O-H bond dissociation enthalpy (BDE), proton affinity (PA) of the corresponding phenoxide, and ionization potential are critical parameters that can be accurately calculated using DFT. nih.gov For this compound, the electron-donating substituents would be expected to lower the O-H BDE, facilitating the HAT mechanism of antioxidant action.
Potential Energy Surface (PES) Scan Analysis for Reaction Pathways
Potential Energy Surface (PES) scans are a computational technique used to explore reaction pathways, identify transition states, and determine the most stable conformations of a molecule. uni-muenchen.dejoaquinbarroso.com This is achieved by systematically varying a specific geometric parameter, such as a dihedral angle or bond length, and performing a geometry optimization at each step. joaquinbarroso.com
For a molecule like this compound, PES scans are valuable for determining the preferred orientations of the ethyl and methoxy groups relative to the phenolic ring. The rotation around the C-C bond of the ethyl group and the C-O bond of the methoxy group can be scanned to identify the global minimum energy conformer. This is crucial as the molecular conformation can significantly impact its reactivity and intermolecular interactions.
In studies of more complex phenolic compounds like tectorigenin, 1D-PES scans at the B3LYP/6-311++G(d,p) level of theory have been used to identify multiple stable conformers by rotating around various single bonds. researchgate.net For this compound, a PES scan would likely reveal the energetic barriers to rotation for the substituent groups, providing insight into the molecule's flexibility and conformational landscape at different temperatures.
Exploration of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied electric field, are of great interest for applications in optoelectronics and photonics. nih.gov Computational chemistry provides a powerful tool for the prediction and understanding of the NLO properties of organic molecules. The key NLO parameters are the first hyperpolarizability (β) and the second hyperpolarizability (γ).
Theoretical studies on various phenolic compounds have shown that they can possess significant NLO properties. springernature.com The magnitude of the NLO response is strongly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer (ICT). rsc.org
For this compound, the combination of electron-donating groups (ethyl, methoxy, methyl) and the aromatic ring could lead to a moderate NLO response. DFT calculations using functionals like B3LYP, CAM-B3LYP, and ωB97X-D with appropriate basis sets (e.g., 6-311+G**) can be employed to compute the dipole moment (μ), polarizability (α), and hyperpolarizabilities (β and γ). springernature.com A study on eugenol, a related methoxyphenol, revealed a significant first hyperpolarizability, suggesting that other substituted phenols could also be promising NLO candidates. springernature.com
Table 3: Calculated NLO Properties for Urea, p-Nitroaniline, and Eugenol
| Compound | Dipole Moment (μ) (Debye) | Mean Polarizability (α) (a.u.) | First Hyperpolarizability (βtot) (a.u.) |
|---|---|---|---|
| Urea (Reference) | 4.56 | 33.3 | 43.1 |
| p-Nitroaniline (Reference) | 6.29 | 85.7 | 134.6 |
This table presents calculated NLO properties for reference compounds and the related molecule eugenol, highlighting the potential for significant NLO responses in substituted phenols. springernature.com
Quantitative Structure-Activity Relationship (QSAR) Methodological Frameworks
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov For phenolic compounds, QSAR studies are frequently used to predict their antioxidant activity. nih.govjocpr.com
The development of a QSAR model involves calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric, or topological. researchgate.net Statistical methods, such as multiple linear regression (MLR) or artificial neural networks (ANN), are then used to build a mathematical model that correlates these descriptors with the observed activity. researchgate.net
Numerous QSAR studies on phenolic antioxidants have demonstrated that properties like the O-H bond dissociation enthalpy (BDE), ionization potential, and the number and position of hydroxyl and methoxy groups are critical determinants of their antioxidant capacity. nih.govnih.gov While a specific QSAR model for this compound has not been reported, the established frameworks for phenolic compounds could be used to predict its activity. By calculating its relevant molecular descriptors using DFT, its antioxidant potential could be estimated based on existing validated QSAR models for this class of compounds. researchgate.netnih.govresearchgate.net
Biological Activity and Mechanistic Insights in Non Human Systems
Antioxidant Mechanisms and Free Radical Scavenging Capabilities
The antioxidant potential of phenolic compounds is generally attributed to their ability to donate a hydrogen atom from their hydroxyl group to free radicals, thereby neutralizing them. The substitution pattern on the aromatic ring, including the presence of methoxy (B1213986), ethyl, and methyl groups, is known to influence this activity.
In Vitro Antioxidant Assays and Mechanistic Elucidation
Standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly used to evaluate the antioxidant capacity of phenolic compounds. researchgate.net For instance, studies on various 2-methoxyphenols have demonstrated their ability to scavenge radicals, and a linear relationship has been observed between their anti-DPPH radical activity and ionization potential. nih.gov However, specific data from such assays for 2-Ethyl-6-methoxy-4-methylphenol are not documented in the reviewed literature.
Role in Oxidative Stress Mitigation in Model Systems
No studies were identified that specifically investigate the role of this compound in mitigating oxidative stress in cellular or organismal model systems. Research on related compounds, such as other methoxyphenols, has shown they can protect against oxidative damage, but these findings cannot be directly extrapolated to this compound without dedicated experimental verification.
Antimicrobial Efficacy Against Microbial Pathogens
The antimicrobial properties of phenolic compounds are well-documented, often involving the disruption of microbial cell membranes or inhibition of essential enzymes.
Inhibitory Effects on Bacterial Growth and Viability
While compounds like 2-methoxy-4-vinylphenol (B128420) have been shown to possess antibacterial activity, specific data on the effects of this compound against bacterial pathogens are absent from the available literature. nih.govmdpi.com Studies on similar molecules suggest that the nature and position of alkyl and methoxy substituents on the phenol (B47542) ring are critical for their antibacterial efficacy.
Antifungal Activities and Mycotoxin Inhibition
There is a lack of information regarding the antifungal properties of this compound. Research on other phenolic compounds like thymol (2-isopropyl-5-methylphenol) has demonstrated synergistic antifungal effects when combined with conventional antifungal agents against various Candida species. nih.gov However, no such investigations have been reported for this compound.
Anti-inflammatory Effects and Immunomodulatory Pathways
Phenolic compounds can exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
For example, 2-methoxy-4-vinylphenol has been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This inhibition is associated with the suppression of NF-κB and MAPK activation. nih.gov Furthermore, some 2-methoxyphenols have been identified as inhibitors of cyclooxygenase-2 (COX-2) gene expression. nih.gov Despite these findings for related molecules, there are no specific studies detailing the anti-inflammatory or immunomodulatory effects of this compound.
In-depth Analysis of this compound Reveals Limited Publicly Available Data
Initial investigations into the chemical compound this compound have revealed a significant lack of publicly available scientific literature and data corresponding to the specific areas of biological activity and biosynthesis outlined in the provided structure. Extensive searches of chemical databases and scholarly articles did not yield specific research findings on its anti-inflammatory mechanisms, role in plant physiology, or microbial production pathways.
The available information landscape is populated with research on structurally related, but distinct, phenolic compounds. For instance, the isomer 4-Ethyl-2-methoxy-6-methylphenol has been identified in botanical sources. Specifically, it has been reported as a constituent of Thymus quinquecostatus, a species of thyme. nih.gov This highlights that while similar phenolic structures are present in the plant kingdom, specific data for this compound is not readily accessible.
Phenolic compounds as a broad class are noted for their diverse biological activities, including antioxidant and antimicrobial properties, which stem from the hydroxyl group attached to the aromatic ring. This general activity is attributed to their ability to act as free radical scavengers, which can protect cells from oxidative damage. However, the specific biological functions and mechanisms of action are highly dependent on the precise arrangement of functional groups on the phenol structure. Without dedicated studies on this compound, it is not possible to extrapolate the activities of other phenolic compounds to it.
Furthermore, there is no available research detailing the molecular mechanisms of any anti-inflammatory action for this specific compound, nor are there studies on its modulation of inflammatory mediators in any non-human or non-mammalian models.
In the context of plant biochemistry, while its isomer has been found in Thymus quinquecostatus, there is no information regarding the identification of this compound itself as a metabolite in botanical extracts. Consequently, its influence on plant growth, defense mechanisms, or signaling pathways remains uninvestigated.
Similarly, the microbial biotransformation and biosynthesis pathways for this compound have not been documented. There are no reports on its production by microorganisms through fermentation processes or other biosynthetic routes.
Microbial Biotransformation and Biosynthesis Pathways
Enzymatic Conversion and Degradation by Microbial Systems
Currently, there is no specific information available in scientific literature detailing the enzymatic conversion or degradation of this compound by microbial systems. Studies focusing on the metabolic pathways, the types of microorganisms capable of degrading this compound, and the resulting metabolites have not been identified.
Interactions with Biomolecular Targets
Comprehensive studies on the direct interaction of this compound with specific biomolecular targets are not presently available.
Binding Studies with Proteins and Enzymes
No specific studies detailing the binding affinity or interaction mechanisms of this compound with proteins or enzymes have been found. Consequently, data on binding constants, identification of binding sites, or the functional consequences of such interactions are not available.
Nucleic Acid (DNA/RNA) Interaction Studies
There is no available research that investigates the interaction between this compound and nucleic acids such as DNA or RNA. Therefore, information regarding its potential to bind to, intercalate with, or otherwise interact with genetic material is currently unknown.
Environmental Occurrence, Fate, and Analytical Detection
Natural Occurrence and Distribution in Various Matrices
Comprehensive searches of scientific literature did not yield specific data on the natural occurrence and distribution of 2-Ethyl-6-methoxy-4-methylphenol in food, agricultural products, or natural ecosystems. While related phenolic compounds are known to be present in the environment, specific identification of this compound remains un-documented in available reports.
Presence in Food and Agricultural Products
There is no available scientific literature that reports the presence of this compound in food and agricultural products. In contrast, the related compound 4-Ethyl-2-methoxyphenol has been identified as a pyrolysis product from biomass such as pinewood and bamboo. nih.gov
Identification in Natural Ecosystems and Environmental Samples
No studies have been found that identify this compound in natural ecosystems or environmental samples.
Analytical Methodologies for Detection and Quantification
Specific analytical methodologies for the detection and quantification of this compound are not described in the reviewed literature. However, methods for the analysis of similar phenolic compounds can provide a basis for potential future analytical approaches.
Advanced Chromatographic Techniques for Trace Analysis
While no specific methods for this compound were found, a study on the purification of the related compound 4-Ethyl-2-methoxyphenol utilized gas chromatography–mass spectrometry (GC-MS) for qualitative analysis. nih.gov The GC-MS was equipped with a capillary column (Rtx-5MS) and operated in electron impact mode. nih.gov This suggests that similar GC-based methods could likely be adapted for the analysis of this compound.
Table 1: GC-MS Parameters for a Structurally Related Compound
| Parameter | Value |
|---|---|
| Instrument | Gas Chromatograph-Mass Spectrometer |
| Column | Rtx-5MS (30 m × 0.25 mm i.d. × 0.25 μm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1 mL/min |
| Injection Volume | 1 μL |
| Temperature Program | 323 K to 523 K at 10 K/min |
| Injector Temperature | 543 K |
| Ionization Mode | Electron Impact (70 eV) |
| Mass Range | m/z 30 to 500 |
Source: Adapted from a study on 4-Ethyl-2-methoxyphenol. nih.gov
Spectroscopic Approaches for Environmental Monitoring
There is no information available on the application of spectroscopic techniques for the environmental monitoring of this compound. For the related compound 4-Ethyl-2-methoxyphenol, techniques such as Fourier transform infrared spectrometer (FTIR) and nuclear magnetic resonance (NMR) have been used for its characterization during purification studies. nih.govresearchgate.net
Environmental Degradation Pathways and Remediation Strategies
No studies on the environmental degradation pathways or remediation strategies for this compound have been reported in the scientific literature. The environmental fate of this specific compound is currently unknown.
Ecological Role and Bioavailability in Environmental Compartments
The ecological role of a chemical is intrinsically linked to its bioavailability, which is the fraction of the chemical that is available for uptake by organisms. The bioavailability of phenolic compounds in the environment is controlled by their partitioning between different environmental compartments, such as water, soil, and air, and their interaction with organic matter and minerals.
Soil Compartment: In soil, the bioavailability of phenolic compounds is largely governed by sorption processes nih.gov. Phenols can adsorb to soil organic matter and clay minerals, which reduces their concentration in the soil pore water and, consequently, their availability for microbial degradation and uptake by plants. The extent of sorption is influenced by the chemical's properties (such as its octanol-water partition coefficient, Kow) and the soil's characteristics (including organic matter content, clay content, and pH). Generally, compounds with higher Kow values tend to sorb more strongly to soil nih.gov. The bioavailability of herbicides, for example, has been shown to be highly dependent on soil attributes, with cation exchange capacity being a significant predictor in some cases redalyc.org.
Aquatic Compartment: In aquatic systems, the bioavailability of phenolic compounds is influenced by their water solubility and their tendency to partition to sediment and suspended particles. The toxicity of phenols to aquatic organisms is often related to their hydrophobicity, with more hydrophobic compounds exhibiting higher toxicity nih.gov. The degree of ionization of phenolic compounds, which is dependent on the pH of the water and the pKa of the compound, can also affect their bioavailability and toxicity nih.gov.
While specific data on the ecological role of this compound is absent from the literature, it can be inferred that, like other phenolic compounds, its presence in the environment could have an impact on soil microbial communities and aquatic life. The extent of this impact would depend on its concentration, bioavailability, and toxicity. For instance, some alkylphenols are known to be of concern due to their persistence and potential for endocrine disruption in aquatic organisms sgsaxys.com.
Table 3: Factors Influencing the Bioavailability of Phenolic Compounds
| Environmental Compartment | Key Factors | Impact on Bioavailability |
| Soil | Organic matter content, clay content, pH, chemical properties (Kow, pKa) | High organic matter and clay content generally decrease bioavailability through sorption. pH affects the ionization state and sorption behavior. |
| Water | Water solubility, partitioning to sediment, pH, presence of dissolved organic matter | Lower water solubility and high partitioning to sediment reduce bioavailability in the water column. pH influences ionization and potential toxicity. |
Applications in Non Human and Non Clinical Sectors
Agricultural Chemical Development
While related phenolic compounds are sometimes investigated for agricultural applications, there is no specific research available on 2-Ethyl-6-methoxy-4-methylphenol in this sector.
No studies have been identified that investigate the potential of this compound as a crop protection agent.
There is no published research on the use of this compound as a biostimulant or on its allelopathic properties.
Materials Science and Engineering
Precursor in Polymer Chemistry and Resin Synthesis
Phenolic compounds are fundamental precursors in the synthesis of various polymers and resins, most notably phenolic resins (phenol-formaldehyde resins). The reactivity of the aromatic ring, activated by the hydroxyl group, allows for electrophilic substitution reactions with aldehydes, leading to the formation of cross-linked polymer networks.
Furthermore, the general class of phenolic compounds is widely employed in polymer production. kinampark.com The presence of the ethyl and methyl groups on the aromatic ring of this compound can influence the reactivity of the phenol (B47542) and the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength.
Development of Functional Organic Materials for Advanced Technologies
The unique electronic and structural properties of substituted phenols make them attractive starting materials for the development of functional organic materials. These materials are designed to have specific properties, such as conductivity, photoresponsiveness, or bioactivity, for use in advanced technologies.
Research into related compounds highlights the potential of this chemical family. For example, 2-methoxy-4-vinylphenol (B128420) (MVP), a derivative of ferulic acid, serves as a versatile platform for creating functional monomers for radical polymerizations. These monomers can be used to produce a variety of new bio-based and functional materials. This indicates that with appropriate chemical modification, substituted phenols like this compound could be converted into valuable monomers for the synthesis of specialty polymers with applications in fields such as coatings, adhesives, and biomedical devices.
Development and Utilization as Analytical Standards
Analytical standards are crucial for the accuracy and reliability of quantitative and qualitative analyses in various scientific and industrial fields. These standards are highly pure compounds used to calibrate instruments, validate analytical methods, and as a reference for identifying and quantifying substances in a sample.
Calibration in Diverse Matrices for Quantitative Analysis
Substituted phenols are often found in complex mixtures, such as environmental samples, food products, and industrial process streams. Accurate quantification of these compounds is essential for quality control, safety assessment, and process optimization. To achieve this, analytical methods, typically chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), require calibration with a known standard of the target analyte.
While a specific analytical standard for this compound is not widely documented, its close structural relatives are commonly used for this purpose. 2-Methoxy-4-methylphenol is commercially available as an analytical standard and is used for the quantification of this analyte in a wide array of matrices, including:
Biological samples sigmaaldrich.com
Wine and other alcoholic beverages sigmaaldrich.com
Plant materials sigmaaldrich.com
Cocoa beans sigmaaldrich.com
Agricultural products sigmaaldrich.com
Cosmetics and sanitizing products sigmaaldrich.com
Similarly, a study on 4-Ethyl-2-methoxyphenol (EMP) details its use as a standard for developing and validating a purification and quantitative analysis method. nih.govacs.org In this study, a standard curve for EMP was generated using solutions of known concentrations to enable accurate measurement of its purity in samples. nih.gov This demonstrates the critical role of pure substituted phenols as analytical standards. Given this precedent, this compound would be an essential analytical standard for any study or industrial process involving its presence, allowing for precise and accurate quantification.
The following table provides an example of how a standard curve for a compound like this compound might be prepared for quantitative analysis, based on the methodology for the related compound EMP. nih.gov
| Concentration (mg/mL) | Peak Area (Arbitrary Units) |
| 5 | 15000 |
| 10 | 30000 |
| 15 | 45000 |
| 20 | 60000 |
| 25 | 75000 |
This table is a hypothetical representation based on a linear response and does not represent actual experimental data for this compound.
Quality Control and Authenticity Assessment in Industrial Applications
In various industries, the chemical profile of a product is a key indicator of its quality, authenticity, and compliance with regulatory standards. Analytical standards of specific compounds are indispensable for these assessments.
For instance, in the food and beverage industry, phenolic compounds contribute significantly to the flavor and aroma profile of products. 2-Methoxy-4-methylphenol is a known flavor compound found in products like liquid smoke flavoring and wood smoke. sigmaaldrich.com Its presence and concentration can be monitored to ensure consistent product quality.
In industrial synthesis, such as the production of specialty chemicals or pharmaceuticals where a substituted phenol might be an intermediate or an impurity, having an analytical standard of this compound would be crucial for:
Monitoring reaction progress: Tracking the consumption of reactants and the formation of products.
Assessing product purity: Quantifying the amount of the desired product and any impurities.
Ensuring batch-to-batch consistency: Verifying that different production runs yield a product with the same chemical composition.
A patent for the preparation of 2,6-diethyl-4-methylphenol, a structurally similar compound, highlights its use as an intermediate in the synthesis of herbicides. patsnap.com This underscores the industrial relevance of such substituted phenols and the implicit need for their analytical standards for quality control throughout the manufacturing process.
Based on a comprehensive search of available scientific literature, there is currently insufficient data to generate an article on the "Future Research Directions and Emerging Challenges" for the chemical compound This compound that would adhere to the specific and detailed outline requested.
The search for scholarly articles and research findings related to novel synthesis, advanced analytical techniques, computational modeling, biological roles, and environmental strategies for this exact compound did not yield any specific results. The information available is limited to basic chemical identifiers and supplier listings.
Therefore, to maintain scientific accuracy and adhere to the strict content requirements of the prompt, the requested article cannot be produced at this time. Further research and publication on this compound are needed before a detailed analysis of its future research directions and challenges can be compiled.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Ethyl-6-methoxy-4-methylphenol, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves alkylation or methoxylation of phenolic precursors. For example, ethylation of 6-methoxy-4-methylphenol using ethyl halides in the presence of a base (e.g., K₂CO₃) under reflux conditions can yield the target compound. Optimization should focus on solvent polarity (e.g., DMF vs. ethanol), temperature control (70–100°C), and catalyst selection (e.g., phase-transfer catalysts for improved yield). Purity can be confirmed via HPLC or GC-MS, referencing structural analogs in synthesis protocols .
Q. How can the structural identity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze and NMR spectra to confirm substituent positions (e.g., ethyl at C2, methoxy at C6, methyl at C4).
- IR : Identify phenolic O-H stretches (~3200 cm) and methoxy C-O vibrations (~1250 cm).
- Mass Spectrometry : Compare molecular ion peaks ([M+H]) with theoretical molecular weights. Cross-validate with crystallographic data if single crystals are obtained .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow GHS guidelines for phenolic compounds:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H319 hazard) .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- First Aid : Immediate rinsing with water for eye/skin exposure (15+ minutes) and medical consultation if irritation persists .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsion angles. For example:
- Compare experimental data with density functional theory (DFT)-optimized geometries to identify deviations.
- Analyze packing diagrams to assess intermolecular interactions (e.g., hydrogen bonding between phenolic -OH and methoxy groups). Reference similar structures in the Cambridge Structural Database (CSD) for validation .
Q. What strategies are effective for reconciling contradictory spectral data in structural elucidation?
- Methodological Answer :
- Multi-Technique Cross-Validation : Combine NMR, IR, and MS to resolve discrepancies (e.g., overlapping peaks in NMR).
- Isotopic Labeling : Use - or -labeled precursors to track substituent effects.
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to simulate spectra and compare with experimental results. Contradictions may arise from solvent effects or tautomerism, requiring iterative refinement .
Q. How can the reactivity of this compound be exploited in designing derivatives for biological studies?
- Methodological Answer :
- Functionalization : Target the phenolic -OH for esterification or etherification to enhance lipophilicity.
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., halogenated ethyl groups) and assay for antimicrobial or antioxidant activity.
- Metabolic Stability : Use in vitro microsomal assays (e.g., liver S9 fractions) to assess phase I/II metabolism. Reference bioisosteric replacements in related phenolic compounds .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental solubility values for this compound?
- Methodological Answer :
- Solvent Screening : Test solubility in polar (e.g., DMSO) vs. non-polar (e.g., hexane) solvents.
- Thermodynamic Analysis : Measure solubility via gravimetric methods at varying temperatures and compare with COSMO-RS predictions.
- Particle Size Effects : Grind crystals to nano-scale and re-evaluate; discrepancies may arise from surface area differences .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
